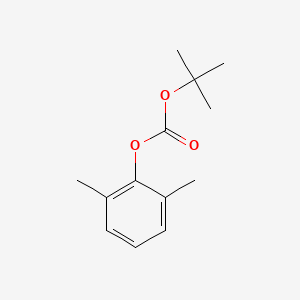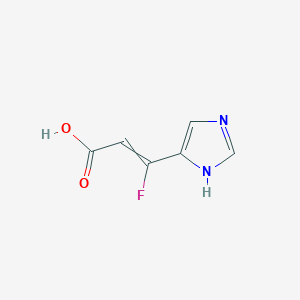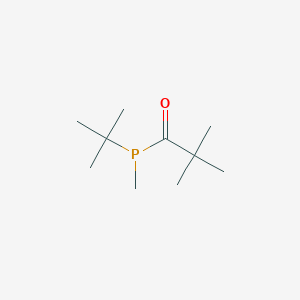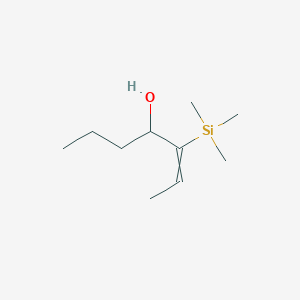
3-(Trimethylsilyl)hept-2-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)hept-2-en-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-en-4-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an enol functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol typically involves the use of 3-trimethylsilylallyl alcohol as a starting material. One common synthetic route includes the reaction of 3-trimethylsilylallyl alcohol with appropriate reagents under controlled conditions to yield the desired product. For instance, the preparation of similar compounds has been achieved using reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethylsilyl)hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve reagents like trimethylsilyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
3-(Trimethylsilyl)hept-2-en-4-ol has several scientific research applications, including:
Biology: Employed in the study of biochemical pathways and enzyme mechanisms, particularly those involving silicon-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)hept-2-en-4-ol involves its interaction with molecular targets through the trimethylsilyl group and the enol functional group. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. Additionally, the enol group can participate in various chemical transformations, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)allyl alcohol: A precursor in the synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol.
Trimethylsilyl chloride: A reagent used in the substitution reactions involving trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent used for introducing trimethylsilyl groups.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl group and an enol functional group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and analytical chemistry .
Propriétés
Numéro CAS |
391874-35-4 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
3-trimethylsilylhept-2-en-4-ol |
InChI |
InChI=1S/C10H22OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h7,9,11H,6,8H2,1-5H3 |
Clé InChI |
KJBHMOHFPVDBLH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=CC)[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


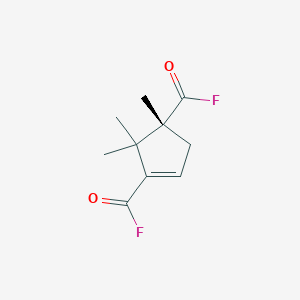
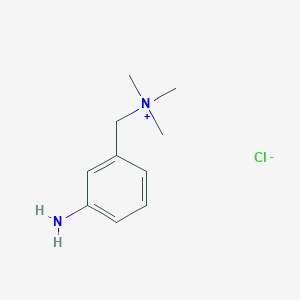
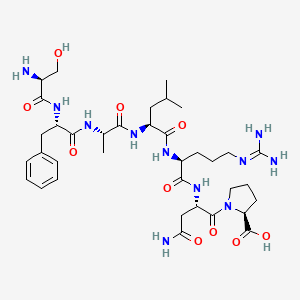
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
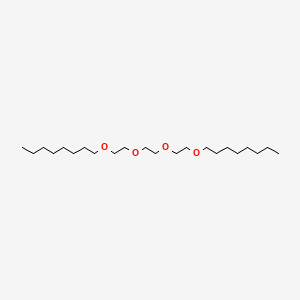
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
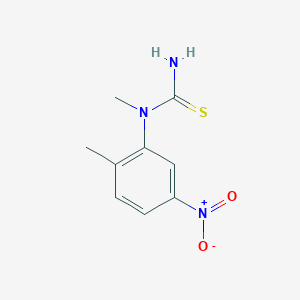
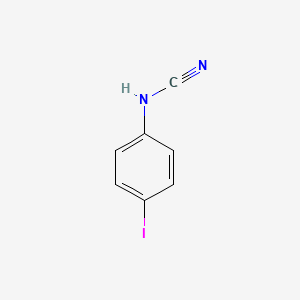
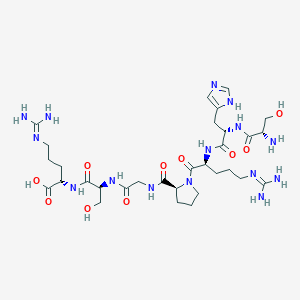
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
